5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride
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Overview
Description
AR-C102222 (hydrochloride) is a potent, competitive, orally active, and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This compound has shown significant antinociceptive (pain-relieving) and anti-inflammatory activities, making it a valuable tool in scientific research, particularly in the fields of immunology and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AR-C102222 (hydrochloride) involves the formation of a quinazolinamine structure. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. the general approach involves the following steps:
- Formation of the quinazolinamine core through cyclization reactions.
- Introduction of functional groups to enhance selectivity and potency.
- Conversion to the hydrochloride salt form to improve solubility and stability.
Industrial Production Methods: Industrial production methods for AR-C102222 (hydrochloride) are not publicly disclosed in detail. Generally, large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, followed by rigorous purification processes to ensure the compound meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions: AR-C102222 (hydrochloride) primarily undergoes reactions typical of quinazolinamine derivatives. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce the compound’s efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these reactions aim to modify the compound to study structure-activity relationships or to develop new derivatives with improved properties .
Scientific Research Applications
AR-C102222 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of inducible nitric oxide synthase and its effects on various chemical pathways.
Biology: Employed in research to understand the role of nitric oxide in biological systems, particularly in inflammation and pain pathways.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive nitric oxide production, such as inflammatory diseases and certain types of pain.
Industry: Utilized in the development of new anti-inflammatory and analgesic drugs .
Mechanism of Action
AR-C102222 (hydrochloride) exerts its effects by selectively inhibiting inducible nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes. By inhibiting this enzyme, AR-C102222 (hydrochloride) reduces the production of nitric oxide, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the nitric oxide signaling pathway and related inflammatory mediators .
Comparison with Similar Compounds
Aminoguanidine: Another selective inhibitor of inducible nitric oxide synthase.
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of nitric oxide synthase.
1400W: A highly selective inhibitor of inducible nitric oxide synthase.
Comparison: AR-C102222 (hydrochloride) is unique in its high selectivity and potency as an inhibitor of inducible nitric oxide synthase. Compared to other similar compounds, it offers a more targeted approach with fewer off-target effects, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFMOBYDHGJDGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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